molecular formula C16H19NO2 B2516754 N-(3-(benzofuran-2-yl)propyl)cyclobutanecarboxamide CAS No. 2034603-57-9

N-(3-(benzofuran-2-yl)propyl)cyclobutanecarboxamide

Cat. No. B2516754
M. Wt: 257.333
InChI Key: JSQQTPDVZKLVAN-UHFFFAOYSA-N
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Description

The compound N-(3-(benzofuran-2-yl)propyl)cyclobutanecarboxamide is a derivative of benzofuran, which is a heterocyclic compound consisting of fused benzene and furan rings. Benzofuran derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The specific compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in the first paper, which focuses on benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB activity .

Synthesis Analysis

The synthesis of benzofuran derivatives typically involves the formation of the benzofuran ring followed by various functionalization reactions. In the first paper, a series of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives were designed and synthesized from a reference lead compound . Although the exact synthesis of N-(3-(benzofuran-2-yl)propyl)cyclobutanecarboxamide is not detailed, it can be inferred that similar synthetic strategies could be employed, involving the acylation of benzofuran with appropriate amine and carboxylic acid derivatives to form the amide bond.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is crucial for their biological activity. The first paper discusses the importance of the +M effect and hydrophobic groups on the N-phenyl ring in potentiating anticancer and NF-κB inhibitory activities . The presence of a cyclobutanecarboxamide moiety in N-(3-(benzofuran-2-yl)propyl)cyclobutanecarboxamide suggests that this compound could also exhibit unique structural characteristics that may influence its biological activity, although this would require further investigation through methods such as X-ray crystallography or NMR analysis.

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, including acylation, as mentioned in the second paper, where benzamide derivatives were synthesized through direct acylation reactions . The N-(3-(benzofuran-2-yl)propyl)cyclobutanecarboxamide could potentially undergo similar reactions, which could be used to further modify the compound and enhance its biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The first paper indicates that the cytotoxic activities of the synthesized compounds were measured using the sulforhodamine B assay, suggesting that these compounds have measurable interactions with biological systems . The second paper discusses the solid-state properties and hydrogen bonding interactions of benzamide derivatives, which are important for their function as colorimetric sensors . While the specific physical and chemical properties of N-(3-(benzofuran-2-yl)propyl)cyclobutanecarboxamide are not provided, it can be hypothesized that it would exhibit properties consistent with other similar benzofuran derivatives.

Scientific Research Applications

Antimicrobial Activity

Benzofuran derivatives have been synthesized and tested for their antimicrobial activity against a variety of microorganisms. A study detailed the synthesis of various benzofuran-2-yl compounds, including those with cyclobutyl moieties, and tested them against bacteria such as Staphylococcus aureus and Candida albicans. The results indicated that some derivatives exhibited strong antimicrobial effects, suggesting potential applications in developing new antimicrobial agents (Koca et al., 2005).

Synthetic Methodologies

Research has also focused on the synthesis of cyclobutane-containing C3-symmetric peptide dendrimers, highlighting the versatility of cyclobutane derivatives in constructing complex molecular architectures. These methodologies could be applicable in the synthesis of N-(3-(benzofuran-2-yl)propyl)cyclobutanecarboxamide and its analogs for various scientific applications (Gutiérrez-Abad et al., 2010).

Antitumor Activity

Another study explored the synthesis of benzofuran carboxamide derivatives for their in vitro antimicrobial, anti-inflammatory, and radical scavenging activities. The research demonstrated that new 3-(glycinamido)-benzofuran-2-carboxamide derivatives were synthesized and showed promising bioactivities, suggesting their potential in the development of antitumor and anti-inflammatory drugs (Lavanya et al., 2017).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide derivatives have been extensively studied for their supramolecular self-assembly behavior, forming one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. This self-assembly behavior is crucial for applications in nanotechnology, polymer processing, and biomedical fields, indicating that similar structural motifs in N-(3-(benzofuran-2-yl)propyl)cyclobutanecarboxamide could be explored for supramolecular applications (Cantekin et al., 2012).

properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c18-16(12-6-3-7-12)17-10-4-8-14-11-13-5-1-2-9-15(13)19-14/h1-2,5,9,11-12H,3-4,6-8,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQQTPDVZKLVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCCCC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzofuran-2-yl)propyl)cyclobutanecarboxamide

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